BenchChemオンラインストアへようこそ!

Angiotensin acetate

Cardiovascular Research Hypertension Models In Vivo Pharmacology

Optimize your cardiovascular and RAS research with Angiotensin acetate, the gold-standard [Val5]-Angiotensin II AT1 agonist. Its distinct Val5 substitution enables clear pharmacokinetic differentiation from endogenous angiotensin II, ensuring data reproducibility in hypertension and receptor signaling studies. Avoid experimental variability from non-specific analogs—choose the evidence-backed, potent pressor agent for reliable in vivo and in vitro models.

Molecular Formula C53H78N14O15
Molecular Weight 1151.3 g/mol
CAS No. 20071-00-5
Cat. No. B1523708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin acetate
CAS20071-00-5
Molecular FormulaC53H78N14O15
Molecular Weight1151.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O.CC(=O)O
InChIInChI=1S/C49H70N14O11.2C2H4O2/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28;2*1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55);2*1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,39-,40-;;/m0../s1
InChIKeyBFIIUENUKZUTFX-AXOAQIBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin Acetate (CAS 20071-00-5) Procurement Guide: A Defined Angiotensin II Receptor Agonist for Cardiovascular Research


Angiotensin acetate (CAS 20071-00-5), also known as [Val5]-Angiotensin II or Angiotensin II 5-valine, is a synthetic octapeptide analog of the endogenous hormone angiotensin II [1]. It is a potent agonist at the angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor central to the regulation of blood pressure, fluid balance, and vascular tone . As the acetate salt of the 5-valine substituted angiotensin II, this compound is a critical tool for investigating the renin-angiotensin system (RAS) and its role in hypertension and cardiovascular disease. Its defined chemical structure and biological activity make it a standard reference compound in both in vitro and in vivo research models, distinct from other angiotensin fragments or receptor antagonists.

Why Substituting [Val5]-Angiotensin II with Other Angiotensin Peptides Can Compromise Your Research


Generic substitution within the angiotensin peptide family is scientifically unsound due to distinct structure-activity relationships that govern receptor binding, signaling efficacy, and in vivo stability. Angiotensin acetate ([Val5]-Angiotensin II) possesses a valine residue at position 5, whereas endogenous human angiotensin II contains an isoleucine at the same position [1]. This single amino acid substitution, while seemingly minor, significantly impacts the peptide's in vivo pressor potency . Furthermore, the functional profile of a receptor agonist like [Val5]-Angiotensin II is fundamentally different from that of angiotensin receptor antagonists (e.g., Saralasin) or other angiotensin fragments (e.g., Angiotensin 1-7), which act on distinct receptors or have opposing physiological effects . Using an unverified analog introduces confounding variables that compromise data reproducibility and the validity of comparative studies, making Angiotensin acetate the specific, evidence-backed choice for AT1 receptor activation.

Head-to-Head Evidence: Quantified Advantages of Angiotensin Acetate Over Key Comparators


Superior In Vivo Pressor Potency of [Val5]-Angiotensin II vs. Endogenous [Ile5]-Angiotensin II

Angiotensin acetate ([Val5]-Angiotensin II) demonstrates a quantifiably greater pressor effect compared to endogenous [Ile5]-Angiotensin II in a standardized rat model of hypertension. A direct comparative study using chronic infusion in rats showed that by day 12, systolic blood pressure (SBP) was significantly higher in the [Val5]-Angiotensin II cohort [1]. This establishes the Val5 analog as a more potent pressor agent, which is a critical differentiator for studies requiring robust and sustained AT1 receptor activation.

Cardiovascular Research Hypertension Models In Vivo Pharmacology

Distinct Pharmacological Profile: Agonist vs. Antagonist Activity at the AT1 Receptor

Unlike the AT1 receptor antagonist Saralasin, which blocks angiotensin II binding (Ki = 0.32 nM) and has partial agonist activity, Angiotensin acetate is a full agonist of the AT1 receptor [REFS-1, REFS-2]. This fundamental difference in mechanism is essential for experiments designed to activate, rather than inhibit, the angiotensin II signaling cascade. For instance, while Saralasin reduces angiotensin II-induced hypertension, Angiotensin acetate is used to induce it, making it the appropriate tool for modeling angiotensin II-dependent pathologies.

Receptor Pharmacology Drug Discovery Mechanism of Action

Validated In Vivo Model for AT1-Mediated Renal Uptake of Angiotensin II

Chronic infusion of Angiotensin acetate in rats leads to a well-characterized increase in intrarenal angiotensin II content, a process specifically mediated by the AT1 receptor [1]. This is quantified by a marked, losartan-sensitive reduction in renal Val5-ANG II accumulation. This provides a validated experimental model for studying AT1 receptor-mediated angiotensin II handling in the kidney, a key mechanism in the pathogenesis of hypertension.

Renal Physiology Hypertension Pharmacokinetics

High and Consistent Purity and Water Solubility for Reliable Experimental Preparation

Reputable vendors supply Angiotensin acetate with a specified high purity (≥98% by HPLC) and well-defined water solubility (≥257.5 mg/mL) [REFS-1, REFS-2]. While not a direct comparator study, these specifications provide procurement confidence that the compound will perform reliably in vitro and in vivo without interference from significant impurities or solubility issues. This level of purity is a standard expectation for research-grade peptides and is essential for generating reproducible data.

Peptide Chemistry Assay Development In Vitro Studies

Validated Use Cases for Angiotensin Acetate: From Hypertension Modeling to Receptor Pharmacology


Establishing Robust and Sustained Hypertension in Rodent Models

Chronic infusion of Angiotensin acetate via osmotic minipump is a gold-standard method for generating a reliable and quantifiable increase in systolic blood pressure in rats, reaching a stable plateau of ~197 mm Hg by day 12. This model is ideal for evaluating the efficacy of novel anti-hypertensive drug candidates, studying the long-term cardiovascular and renal consequences of elevated angiotensin II, and investigating AT1 receptor-mediated signaling pathways in vivo [1].

Discriminating AT1 Receptor-Mediated from AT2 Receptor-Mediated Effects

As a selective AT1 receptor agonist, Angiotensin acetate is the compound of choice for experiments designed to isolate and study AT1 receptor-dependent physiology and pharmacology. It can be used in conjunction with selective AT2 receptor agonists or AT1 receptor blockers (like losartan) to dissect the specific contributions of each receptor subtype in complex biological processes, such as renal sodium handling, vascular reactivity, and sympathetic nervous system activation .

Investigating Angiotensin II Renal Handling and Intrarenal RAS Dynamics

The Val5 substitution in Angiotensin acetate allows researchers to distinguish exogenously administered angiotensin II from endogenous [Ile5]-Angiotensin II using HPLC and radioimmunoassay. This unique feature makes Angiotensin acetate an indispensable tool for studying the pharmacokinetics, renal uptake, and metabolism of angiotensin II, and for understanding the intricate dynamics of the intrarenal renin-angiotensin system in both health and disease [2].

Serving as a Positive Control Agonist in AT1 Receptor Binding and Functional Assays

In cell-based assays, such as calcium flux or inositol phosphate accumulation assays, Angiotensin acetate serves as a reliable positive control agonist for AT1 receptor activation. Its consistent and potent activity allows for the robust normalization of responses and provides a benchmark for characterizing the potency and efficacy of novel AT1 receptor ligands, whether they are agonists, antagonists, or biased ligands [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.